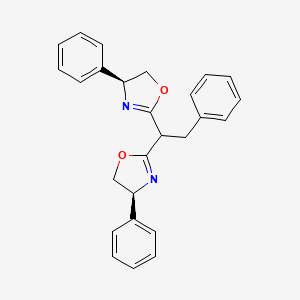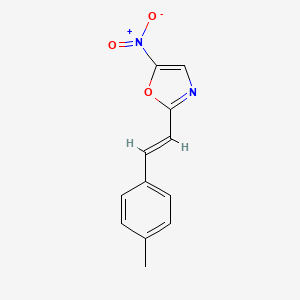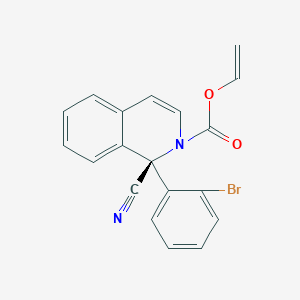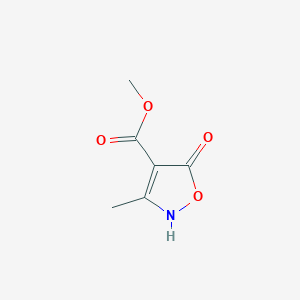
(4S,4'S)-2,2'-(2-Phenylethane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S,4’S)-2,2’-(2-Phenylethane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) is a chiral compound featuring two oxazole rings connected by a phenylethane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-(2-Phenylethane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) typically involves the following steps:
Formation of Oxazole Rings: The oxazole rings can be synthesized through a cyclization reaction involving an amino alcohol and a carboxylic acid derivative.
Coupling Reaction: The two oxazole units are then coupled via a phenylethane linker. This step often requires the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) under anhydrous conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate the reactions.
Temperature Control: Precise temperature control to ensure optimal reaction conditions.
化学反应分析
Types of Reactions
(4S,4’S)-2,2’-(2-Phenylethane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the oxazole rings or the phenylethane backbone.
Substitution: Substitution reactions can introduce new functional groups into the oxazole rings or the phenylethane linker.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of oxazole derivatives with carbonyl groups.
Reduction: Formation of reduced oxazole rings or modified phenylethane backbones.
Substitution: Introduction of new functional groups such as halides, amines, or thiols.
科学研究应用
Chemistry
In organic synthesis, (4S,4’S)-2,2’-(2-Phenylethane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) can be used as a chiral ligand or catalyst in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology
The compound’s chiral nature makes it useful in studying stereochemistry and its effects on biological activity. It can be used in the design of chiral drugs or as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound can serve as a scaffold for the development of new pharmaceuticals. Its unique structure allows for the exploration of new drug candidates with potential therapeutic effects.
Industry
Industrially, (4S,4’S)-2,2’-(2-Phenylethane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) can be used in the production of advanced materials, such as polymers with specific chiral properties or as intermediates in the synthesis of complex molecules.
作用机制
The mechanism by which (4S,4’S)-2,2’-(2-Phenylethane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral centers allow it to bind selectively to these targets, influencing biological pathways and processes. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
(4R,4’R)-2,2’-(2-Phenylethane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole): The enantiomer of the compound, differing in the spatial arrangement of atoms.
2,2’-(2-Phenylethane-1,1-diyl)bis(4,5-dihydrooxazole): A similar compound lacking the phenyl groups on the oxazole rings.
Uniqueness
(4S,4’S)-2,2’-(2-Phenylethane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) is unique due to its specific chiral configuration and the presence of phenyl groups, which can influence its reactivity and interactions with other molecules. This makes it particularly valuable in applications requiring high stereoselectivity and specific molecular interactions.
属性
分子式 |
C26H24N2O2 |
|---|---|
分子量 |
396.5 g/mol |
IUPAC 名称 |
(4S)-4-phenyl-2-[2-phenyl-1-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]ethyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C26H24N2O2/c1-4-10-19(11-5-1)16-22(25-27-23(17-29-25)20-12-6-2-7-13-20)26-28-24(18-30-26)21-14-8-3-9-15-21/h1-15,22-24H,16-18H2/t23-,24-/m1/s1 |
InChI 键 |
KOUOFWFPCZWWOF-DNQXCXABSA-N |
手性 SMILES |
C1[C@@H](N=C(O1)C(CC2=CC=CC=C2)C3=N[C@H](CO3)C4=CC=CC=C4)C5=CC=CC=C5 |
规范 SMILES |
C1C(N=C(O1)C(CC2=CC=CC=C2)C3=NC(CO3)C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[3-(4-Chlorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B12873675.png)
![2-Aminobenzo[d]oxazole-4-carboxamide](/img/structure/B12873683.png)



![1-(6,7,8,9-Tetrahydrodibenzo[b,d]furan-1-yl)ethanone](/img/structure/B12873709.png)
![2-(Methylthio)benzo[d]oxazole-7-carboxamide](/img/structure/B12873712.png)






